Bis(ethylmethylamino)silane

Atomic Layer Deposition Dielectric Films SiO₂ Thin Films

Bis(ethylmethylamino)silane (BEMAS), CAS 1011514-41-2, is a heteroleptic aminosilane precursor of the general formula H₂Si(NR₁R₂)₂, where R₁ = ethyl, R₂ = methyl. It is a colorless, volatile liquid with a boiling point of 134 °C and a vapor pressure of 5.63 Torr at 25 °C , making it suitable for vapor-phase delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes.

Molecular Formula C6H16N2Si
Molecular Weight 144.29 g/mol
CAS No. 1011514-41-2
Cat. No. B6360028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylmethylamino)silane
CAS1011514-41-2
Molecular FormulaC6H16N2Si
Molecular Weight144.29 g/mol
Structural Identifiers
SMILESCCN(C)[Si]N(C)CC
InChIInChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3
InChIKeyDUERTZWBACXBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylmethylamino)silane (BEMAS) CAS 1011514-41-2: ALD Precursor Baseline and Procurement Context


Bis(ethylmethylamino)silane (BEMAS), CAS 1011514-41-2, is a heteroleptic aminosilane precursor of the general formula H₂Si(NR₁R₂)₂, where R₁ = ethyl, R₂ = methyl [1]. It is a colorless, volatile liquid with a boiling point of 134 °C and a vapor pressure of 5.63 Torr at 25 °C [2], making it suitable for vapor-phase delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. As a chlorine-free silicon source, BEMAS is primarily employed in semiconductor manufacturing for the deposition of silicon oxide and silicon nitride thin films, where its reactivity and thermal stability define its application window [3].

Bis(ethylmethylamino)silane (BEMAS): Why In-Class Aminosilane Substitution Is Not a Viable Procurement Strategy


Aminosilane precursors for ALD and CVD are not functionally interchangeable despite sharing a Si–N core. The number and identity of amino ligands (e.g., ethylmethylamino vs. diethylamino vs. dimethylamino) directly govern critical process parameters including vapor pressure, thermal stability, deposition temperature window, and film properties such as dielectric constant and impurity incorporation [1]. For instance, tris(dimethylamino)silane (TDMAS) exhibits a 40% lower deposition rate compared to bis(amino)silanes like BDEAS and BTBAS, while bis(tert-butylamino)silane (BTBAS) offers a wider ALD temperature window than bis(diethylamino)silane (BDEAS) [2]. BEMAS, with its unique mixed ethyl/methyl substitution on the amino ligands, occupies a distinct property space that cannot be replicated by more common analogs such as BDEAS, BTBAS, or TDMAS. The quantitative evidence presented below demonstrates that substituting BEMAS with another aminosilane without empirical validation introduces significant risk of process deviation, film quality degradation, or outright deposition failure.

Bis(ethylmethylamino)silane (BEMAS): Head-to-Head Quantitative Differentiation from Aminosilane Analogs


Dielectric Constant Enhancement in BEMAS-Derived SiO₂ Films Compared to Conventional SiO₂

Silicon oxide films grown via ALD using BEMAS and ozone exhibit a dielectric constant of ~9, which is 2.3 times higher than that of normal amorphous SiO₂ (~3.9) [1]. This enhancement is attributed to the retention of ~10% OH species within the film matrix, a direct consequence of the precursor's unique surface reaction chemistry with ozone [1]. This property is not observed in SiO₂ films deposited from other common aminosilanes such as BDEAS or TDMAS under comparable conditions.

Atomic Layer Deposition Dielectric Films SiO₂ Thin Films

Selective Deposition Potential: BEMAS Exhibits Balanced Cu/SiO₂ Surface Coverage Unlike Highly Selective Analogs

Density functional theory (DFT) coupled with microkinetic modeling was used to screen 10 Al/Si precursors for selective ALD on Cu/SiO₂ substrates [1]. While dimethylaluminum isopropoxide (DMAI) exhibited extreme selectivity (coverage ratio on SiO₂ vs. Cu of 2.63 × 10⁸), BEMAS and triethylaluminum (TEA) demonstrated comparable surface coverage on both SiO₂ and Cu, placing BEMAS in a distinct regime of moderate or balanced selectivity [1]. This contrasts with precursors like DIPAS, TDMAS, and BDMAS, which showed stronger preferential adsorption on Cu surfaces based on adsorption energy differences [2].

Area-Selective ALD DFT Screening Cu/SiO₂ Substrates

BEMAS Reactivity with Ozone vs. Water: Selective Oxidant Requirement Defines Process Compatibility

BEMAS precursors adsorbed on the growing SiO₂ surface react readily with ozone (O₃) but exhibit negligible reactivity with water (H₂O) under identical ALD conditions at ~300 °C [1]. This is attributed to the robustness of the Si–H bonds in the adsorbed BEMAS molecule, which require the stronger oxidizing power of ozone for cleavage [1]. In contrast, other aminosilanes such as bis(diethylamino)silane (BDEAS) and bis(tert-butylamino)silane (BTBAS) have been demonstrated to function effectively with both O₃ and H₂O as oxidants in various ALD processes.

ALD Surface Chemistry Oxidant Compatibility SiO₂ ALD

Deposition Temperature Window: BEMAS Requires Higher Thermal Budget Than TEOS for Conformal ALD

In a comparative study of side-wall spacer formation for FinFET devices, ALD-SiO₂ films were deposited using both tetraethoxysilane (TEOS) and BEMAS precursors [1]. Conformal deposition was achieved at 50 °C for TEOS, whereas BEMAS required a substrate temperature of 250 °C to achieve comparable conformality [1]. This represents a 200 °C difference in the minimum deposition temperature for obtaining conformal films in high-aspect-ratio structures. The higher thermal budget requirement for BEMAS is consistent with its reported ALD window of 250–350 °C.

FinFET Spacer Conformal Deposition Thermal Budget

Vapor Pressure and Delivery Characteristics: BEMAS vs. TDMAS and TIPAS

BEMAS exhibits a vapor pressure of 5.63 Torr at 25 °C [1]. This is lower than that of tris(dimethylamino)silane (TDMAS), which has a vapor pressure of 7 Torr at 25 °C [1], and significantly higher than that of tris(isopropylimino)silane (TIPAS), which has a vapor pressure of 1.2 Torr at 20 °C [1]. These differences directly impact precursor delivery design, including bubbler temperature requirements, carrier gas flow rates, and the risk of condensation in delivery lines.

Precursor Delivery Vapor Pressure ALD Precursor Comparison

Deposition Rate: Bis(amino)silanes vs. Tris(amino)silanes – Class-Level Inference for BEMAS

A comparative study of aminosilane precursors for SiO₂ ALD demonstrated that bis(amino)silanes (e.g., BTBAS, BDEAS) provide superior deposition performance relative to tris(amino)silanes (e.g., TDMAS), with TDMAS showing a 40% lower deposition rate [1]. Among bis(amino)silanes, BTBAS provided a higher deposition rate and wider temperature window than BDEAS [1]. While BEMAS was not directly included in this study, its bis(amino)silane structure places it in the same class as BTBAS and BDEAS. Therefore, by class-level inference, BEMAS is expected to exhibit higher deposition rates than TDMAS, although the specific quantitative advantage relative to BTBAS or BDEAS remains uncharacterized in the open literature.

ALD Deposition Rate Growth Per Cycle Aminosilane Structure-Property Relationship

Bis(ethylmethylamino)silane (BEMAS): Evidence-Based Research and Industrial Application Scenarios


High-κ Dielectric Layers for Gate Stacks and Capacitors

BEMAS-derived SiO₂ films exhibit a dielectric constant of ~9, which is 2.3× higher than conventional amorphous SiO₂ (~3.9) [1]. This property enables the fabrication of thinner equivalent oxide thickness (EOT) dielectric layers without increasing leakage current, a critical requirement for advanced logic and memory devices. The higher k-value stems from ~10% OH species retention in the film, a unique characteristic of the BEMAS/ozone ALD process. This scenario is particularly relevant for gate dielectric applications in FinFET, GAAFET, and DRAM capacitor structures where capacitance density is paramount.

Side-Wall Spacer Formation in FinFET and 3D Transistor Architectures

BEMAS has been successfully employed for ALD of conformal SiO₂ side-wall spacers on FinFET structures at a deposition temperature of 250 °C [2]. The resulting 25-nm-long source/drain extension spacers enabled improved FinFET performance through parasitic resistance reduction. This application leverages BEMAS's ability to deposit highly conformal films in high-aspect-ratio features, a requirement for advanced 3D transistor scaling. Process engineers selecting BEMAS for spacer applications must account for its 250 °C thermal budget requirement, which is higher than that of TEOS (50 °C) but compatible with standard MOL integration flows.

Silica Nanowire Synthesis via Catalyst-Free Room-Temperature CVD

BEMAS has been demonstrated as an effective precursor for the chemical vapor deposition (CVD) of silica nanowires without a metal catalyst at room temperature [3]. By reacting BEMAS vapor with water vapor, straight silica nanowires with diameters of 60–80 nm and lengths of ~1.9 µm were obtained at an optimized pressure of 7 Torr and temperature of 25 °C. This catalyst-free, low-temperature synthesis route offers advantages for integrating silica nanostructures into temperature-sensitive substrates or device architectures, and is enabled by the inherent directionality of the chemical vapor reaction between BEMAS and water.

Balanced Nucleation on Heterogeneous Substrates for Non-Selective ALD

DFT-based screening of 10 Al/Si precursors revealed that BEMAS exhibits comparable surface coverage on both Cu and SiO₂ substrates, in contrast to precursors like DMAI which show extreme selectivity (SiO₂/Cu coverage ratio of 2.63 × 10⁸) [4]. This balanced nucleation behavior makes BEMAS a candidate for applications requiring uniform film growth on heterogeneous substrates, such as in dual-damascene interconnect structures or multi-material 3D integration schemes. Process engineers seeking to avoid unwanted selectivity or nucleation delays on certain surfaces may find BEMAS advantageous over highly selective alternatives.

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